molecular formula C15H19N3O2 B5178324 3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione

3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B5178324
M. Wt: 273.33 g/mol
InChI Key: KZMQDWLWACQZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of pharmacological activities, including anti-inflammatory, anti-nociceptive, and anticancer properties . The structure of this compound includes a piperazine ring substituted with a methyl group and a phenylpyrrolidine-2,5-dione moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 1-phenylpyrrolidine-2,5-dione with 4-methylpiperazine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 1-phenylpyrrolidine-2,5-dione, followed by the addition of 4-methylpiperazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its anti-inflammatory, anti-nociceptive, and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors involved in inflammation and pain signaling. For example, it can reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β, thereby mitigating the inflammatory response . Additionally, it may interact with cellular receptors to modulate pain perception and exert its anti-nociceptive effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-(4-Methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-b]pyridin-6-yl]benzamide
  • 3-(4-Methylpiperazin-1-yl)cinnoline derivatives

Uniqueness

Compared to similar compounds, 3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione stands out due to its unique combination of a piperazine ring and a phenylpyrrolidine-2,5-dione moiety. This structural feature contributes to its distinct pharmacological profile, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-16-7-9-17(10-8-16)13-11-14(19)18(15(13)20)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMQDWLWACQZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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